Solanapyrone B
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Overview
Description
Solanapyrone B is a solanapyrone and a member of octahydronaphthalenes.
Scientific Research Applications
DNA Polymerase Inhibition
Solanapyrone A, a phytotoxin related to Solanapyrone B, has been studied for its role as an inhibitor of mammalian DNA polymerase β and λ. This inhibition is selective and occurs in vitro, with the compound competing antagonistically with both the DNA template and the nucleotide substrate. This finding suggests potential applications in understanding DNA repair and replication processes (Mizushina et al., 2002).
Antifungal and Antibacterial Properties
Solanapyrone analogues, including Solanapyrone J, have demonstrated antifungal activity against various pathogens like Aspergillus flavus and Fusarium verticillioides. Additionally, some analogues have shown antibacterial activity against Staphylococcus aureus and Candida albicans, highlighting their potential in addressing bacterial and fungal infections (Schmidt et al., 2007).
Role in Plant Pathogenicity
Research on solanapyrones, including this compound, has explored their role in plant diseases. Studies have indicated that solanapyrones are produced by the fungus Ascochyta rabiei and are correlated with pathogenicity in chickpea plants. The phytotoxic effects of solanapyrones on different chickpea varieties suggest a significant role in the development of chickpea blight (Kaur, 1995).
Properties
Molecular Formula |
C18H24O4 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
6-[(1R,2S,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3-(hydroxymethyl)-4-methoxypyran-2-one |
InChI |
InChI=1S/C18H24O4/c1-11-7-8-12-5-3-4-6-13(12)17(11)16-9-15(21-2)14(10-19)18(20)22-16/h7-9,11-13,17,19H,3-6,10H2,1-2H3/t11-,12+,13+,17+/m0/s1 |
InChI Key |
YJHFAFJKTXEFDR-SFDCBXKLSA-N |
Isomeric SMILES |
C[C@H]1C=C[C@H]2CCCC[C@H]2[C@@H]1C3=CC(=C(C(=O)O3)CO)OC |
SMILES |
CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)CO)OC |
Canonical SMILES |
CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)CO)OC |
Synonyms |
solanapyrone B solanapyrone E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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